Cas no 181063-64-9 (Methyl 5-bromo-3-methoxythiophene-2-carboxylate)

Methyl 5-bromo-3-methoxythiophene-2-carboxylate is a brominated thiophene derivative featuring a methoxy substituent and a methyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, while the methoxy and ester groups enhance reactivity and solubility in various solvents. Its well-defined structure and stability make it suitable for controlled modifications in heterocyclic chemistry. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic applications.
Methyl 5-bromo-3-methoxythiophene-2-carboxylate structure
181063-64-9 structure
Product Name:Methyl 5-bromo-3-methoxythiophene-2-carboxylate
CAS No:181063-64-9
MF:C7H7BrO3S
MW:251.097680330276
MDL:MFCD11977040
CID:1088420
PubChem ID:59857165
Update Time:2025-06-08

Methyl 5-bromo-3-methoxythiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-3-methoxythiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 5-bromo-3-methoxy-, methyl ester
    • 5-bromo-3-methoxy-thiophene-2-carboxylic acid methyl ester
    • 181063-64-9
    • Methyl5-bromo-3-methoxythiophene-2-carboxylate
    • SCHEMBL1371646
    • UPDYKCWNEYBRGW-UHFFFAOYSA-N
    • MFCD11977040
    • DB-306457
    • MDL: MFCD11977040
    • Inchi: 1S/C7H7BrO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3
    • InChI Key: UPDYKCWNEYBRGW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=O)OC)S1)OC

Computed Properties

  • Exact Mass: 249.92993g/mol
  • Monoisotopic Mass: 249.92993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.8Ų

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Methyl 5-bromo-3-methoxythiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:181063-64-9)Methyl 5-bromo-3-methoxythiophene-2-carboxylate
Order Number:A931235
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:04
Price ($):880.0
Email:sales@amadischem.com

Additional information on Methyl 5-bromo-3-methoxythiophene-2-carboxylate

Methyl 5-bromo-3-methoxythiophene-2-carboxylate (CAS No. 181063-64-9): An Overview of Its Properties and Applications

Methyl 5-bromo-3-methoxythiophene-2-carboxylate (CAS No. 181063-64-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a bromo substituent, a methoxy group, and a thiophene ring. These features contribute to its diverse reactivity and potential applications in various scientific and industrial contexts.

The structure of Methyl 5-bromo-3-methoxythiophene-2-carboxylate consists of a thiophene ring with a bromo substituent at the 5-position and a methoxy group at the 3-position. The carboxylate ester group is attached to the 2-position of the thiophene ring. This arrangement provides the compound with a combination of aromaticity, electron-withdrawing, and electron-donating properties, making it an attractive starting material for a wide range of chemical transformations.

In terms of synthesis, Methyl 5-bromo-3-methoxythiophene-2-carboxylate can be prepared through several well-established methods. One common approach involves the bromination of 3-methoxythiophene followed by esterification with methanol. Another method involves the coupling of 5-bromothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

The physical properties of Methyl 5-bromo-3-methoxythiophene-2-carboxylate include its molecular weight of approximately 277.1 g/mol, melting point around 70°C, and boiling point above 200°C under reduced pressure. It is generally soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in various chemical reactions and processes.

One of the key areas where Methyl 5-bromo-3-methoxythiophene-2-carboxylate has shown significant promise is in medicinal chemistry. The bromo substituent and thiophene ring provide opportunities for bioisosteric replacements and functional group modifications, which can enhance the pharmacological properties of drug candidates. For instance, recent studies have explored the use of this compound as an intermediate in the synthesis of novel antiviral agents and anticancer drugs. The methoxy group can also be modified to improve solubility, stability, and bioavailability.

In addition to its applications in medicinal chemistry, Methyl 5-bromo-3-methoxythiophene-2-carboxylate has been investigated for its potential use in materials science. The thiophene ring is known for its conjugated π-electron system, which can be exploited to create conductive polymers and organic semiconductors. Research has shown that derivatives of this compound can be used as building blocks for designing materials with enhanced electronic properties, making them suitable for applications in organic electronics and photovoltaic devices.

The environmental impact of Methyl 5-bromo-3-methoxythiophene-2-carboxylate is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential environmental risks. Studies on its biodegradability and ecotoxicity are ongoing to ensure its safe use in industrial processes.

Recent advancements in analytical techniques have also contributed to our understanding of Methyl 5-bromo-3-methoxythiophene-2-carboxylate. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to characterize its structure and confirm its purity. These techniques are essential for ensuring that the compound meets the high standards required for pharmaceutical and materials applications.

In conclusion, Methyl 5-bromo-3-methoxythiophene-2-carboxylate (CAS No. 181063-64-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure provides opportunities for functional group modifications and bioisosteric replacements, making it an invaluable starting material for developing novel drugs and advanced materials. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.

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Amadis Chemical Company Limited
(CAS:181063-64-9)Methyl 5-bromo-3-methoxythiophene-2-carboxylate
A931235
Purity:99%
Quantity:1g
Price ($):880.0
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